molecular formula C39H74O5 B3421221 1-Stearoyl-2-oleoylglycerol CAS No. 21059-30-3

1-Stearoyl-2-oleoylglycerol

Cat. No. B3421221
CAS RN: 21059-30-3
M. Wt: 623.0 g/mol
InChI Key: SAEPUUXWQQNLGN-ZZEZOPTASA-N
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Description

1-Stearoyl-2-oleoylglycerol is a 1,2-diglyceride with stearoyl and oleoyl as the acyl groups . It is a Saccharomyces cerevisiae metabolite and a human metabolite . The molecular formula is C39H74O5 . It contains a total of 117 bonds, including 43 non-H bonds, 3 multiple bonds, 37 rotatable bonds, 3 double bonds, 2 esters (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

Polymorphic transformations in two saturated-unsaturated mixed acid triacylglycerols, SOS (sn-1,3-distearoyl-2-oleoylglycerol) and OSO (sn-1,3-dioleoyl-2-stearoylglycerol), have been studied by FT-IR spectroscopy using deuterated specimens in which stearoyl chains are fully de-uterated . Another study used X-Ray diffraction and differential scanning calorimetry to analyze the phase behavior of 2-oleoyl-1-palmitoyl-3-stearoyl-rac-glycerol (POS) and 2-linoleoyl-1-palmitoyl-3-stearoyl-rac-glycerol (PLS) binary mixtures .


Molecular Structure Analysis

The molecular structure of this compound includes 117 bonds in total, 43 non-H bonds, 3 multiple bonds, 37 rotatable bonds, 3 double bonds, 2 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .


Chemical Reactions Analysis

The phase behavior of 2-oleoyl-1-palmitoyl-3-stearoyl-rac-glycerol (POS) and 2-linoleoyl-1-palmitoyl-3-stearoyl-rac-glycerol (PLS) binary mixtures was analyzed using X-Ray diffraction and differential scanning calorimetry . The mixtures were analyzed after rapid cooling to −15 °C and after 96 h of storage at 30 °C .


Physical And Chemical Properties Analysis

This compound is a high-melting symmetrical monounsaturated triacylglycerol (Hm-SMT) found in cocoa butter improver (CBI). These triacylglycerols help to increase the hardness of chocolate products in tropical climates . The tailored stearins could be used as ideal CBI .

Safety and Hazards

1-Stearoyl-2-oleoylglycerol is to be used only for scientific research and development. It is not for use in humans or animals . It may cause long-lasting harmful effects to aquatic life .

Future Directions

The development of retardation techniques against phase separation is expected . This is because an immiscible phase was formed in the binary mixtures of symmetric saturated-oleic-saturated TAGs and asymmetric oleic–oleic-saturated TAGs, of both racemic and optically active types . This result stands in contrast to mixtures of SOS–OSO (1,3-dioleoyl-2-stearoyl-glycerol), SOS–SSO (1,2-distearoyl-3-oleoyl-rac-glycerol), POP–OPO (1,3-dioleoyl-2-palmitoyl-glycerol), and POP–PPO (1,2-dipalmitoyl-3-oleoyl-rac-glycerol), all of which exhibited molecular-compound-forming behavior with molecular compound crystals at an equal ratio of the binary mixtures .

properties

IUPAC Name

[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEPUUXWQQNLGN-ZZEZOPTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310187
Record name 1-Stearoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21059-30-3
Record name 1-Stearoyl-2-oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21059-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Stearoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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